3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
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Overview
Description
3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromonaphthalene moiety, a phenyl group, and a triazole ring, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by reaction with an appropriate alkylating agent.
Introduction of the Bromonaphthalene Moiety: The bromonaphthalene group can be introduced through a nucleophilic substitution reaction, where a bromonaphthalene derivative reacts with a suitable nucleophile.
Attachment of the Phenyl Group: The phenyl group is often introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a phenylboronic acid with a halogenated triazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromonaphthalene moiety, potentially converting the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Triazole derivatives are often explored for their potential as antifungal, antibacterial, and anticancer agents. This compound could be investigated for similar therapeutic applications.
Industry: It may be used in the development of agrochemicals, dyes, and other industrial chemicals due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, potentially inhibiting their activity. The bromonaphthalene and phenyl groups may enhance the compound’s binding affinity and specificity for certain biological targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-1,2,4-triazole-3-thiol: Lacks the bromonaphthalene moiety but shares the triazole and phenyl groups.
3-(Naphthalen-2-yloxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione: Similar structure but without the bromine atom.
3-[(6-Chloronaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione: Chlorine atom instead of bromine.
Uniqueness
The presence of the bromonaphthalene moiety in 3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione distinguishes it from other triazole derivatives. This bromine atom can participate in unique halogen bonding interactions, potentially enhancing the compound’s biological activity and specificity. Additionally, the combination of the bromonaphthalene and phenyl groups may confer distinct physicochemical properties, such as increased lipophilicity or altered electronic characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c20-15-8-6-14-11-17(9-7-13(14)10-15)24-12-18-21-22-19(25)23(18)16-4-2-1-3-5-16/h1-11H,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRWCDQXQOZWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC4=C(C=C3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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